![molecular formula C17H13N3O2S B5833468 N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)

N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2007 by a team of researchers at the University of California, San Francisco, led by Dr. Kevan Shokat. Since then, TPN-171 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide inhibits the activity of several kinases, including Akt and PDK1, by binding to their ATP-binding sites. This prevents the kinases from phosphorylating their substrates, which in turn inhibits cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the activity of mTOR, a downstream target of Akt, which is involved in protein synthesis and cell growth.

Biochemical and Physiological Effects:

N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell growth and survival in several cancer cell lines, suggesting that it may have potential as an anti-cancer agent. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to inhibit the growth of several bacterial strains, suggesting that it may have potential as an antibacterial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its high potency and selectivity. It has been shown to inhibit the activity of several kinases at low concentrations, which makes it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine whether N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is effective in vivo and whether it has any toxic effects. Another area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans. Finally, further studies are needed to determine the potential of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide as an antibacterial agent and to identify the mechanisms underlying its antibacterial activity.

Conclusion:

In conclusion, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to have potential as an anti-cancer agent, a treatment for type 2 diabetes, and an antibacterial agent. Further studies are needed to determine the optimal dosing and administration of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide in humans and to identify the mechanisms underlying its various effects.

Synthesis Methods

The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of 3-(2-thienylcarbonyl)aniline, which is then reacted with nicotinoyl chloride to yield the final product, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide. The synthesis of N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide is a complex process that requires a high degree of expertise in organic chemistry.

Scientific Research Applications

N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases, including Akt and PDK1, which are involved in cell growth and survival. N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as an anti-cancer agent. In addition, N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide has been shown to improve glucose tolerance in mice, suggesting that it may have potential as a treatment for type 2 diabetes.

properties

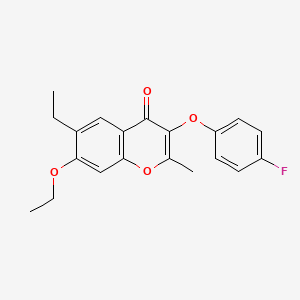

IUPAC Name |

N-[3-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-16(12-4-2-8-18-11-12)19-13-5-1-6-14(10-13)20-17(22)15-7-3-9-23-15/h1-11H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEPVDBRADWUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(isobutylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5833386.png)

![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)

![6-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5833419.png)

![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)

![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)